molecular formula C14H19N3O3S B5313463 N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamide

N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamide

Cat. No. B5313463
M. Wt: 309.39 g/mol
InChI Key: GUAQIWDPFHPKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamide, also known as spiroindolinone, is a synthetic compound that has gained considerable attention in recent years due to its potential applications in various fields of science.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamideone is not fully understood, but it is believed to involve the inhibition of specific enzymes or pathways. For example, N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamideone has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis, making N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamideone a potential anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamideone can induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamideone has been found to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamideone is its versatility in terms of its biological activities, making it a useful tool for studying various biological processes. However, N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamideone can be difficult and expensive to synthesize, which can limit its use in some experiments. Additionally, the mechanism of action of N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamideone is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamideone research. For example, further studies could be conducted to elucidate the mechanism of action of N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamideone, which could lead to the development of more effective and specific drugs. Additionally, N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamideone could be further optimized and modified to improve its biological activity and reduce its toxicity. Finally, N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamideone could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
In conclusion, N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamideone is a synthetic compound with a wide range of potential applications in various fields of science. Its versatility in terms of its biological activities makes it a useful tool for studying various biological processes, and its potential as a drug candidate makes it an exciting area of research. Further studies are needed to fully understand the mechanism of action of N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamideone and to optimize its properties for various applications.

Synthesis Methods

The synthesis of N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamideone involves the reaction between an isatin derivative and a primary amine in the presence of a catalyst. This method has been modified and optimized by various researchers to improve the yield and purity of the product.

Scientific Research Applications

Spiroindolinone has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It has also been shown to act as an inhibitor of various enzymes, such as cyclin-dependent kinases, histone deacetylases, and protein kinases. These properties make N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamideone a promising candidate for drug development and a useful tool for studying biological processes.

properties

IUPAC Name

N,N-dimethyl-2-oxospiro[1H-indole-3,3'-piperidine]-1'-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-16(2)21(19,20)17-9-5-8-14(10-17)11-6-3-4-7-12(11)15-13(14)18/h3-4,6-7H,5,8-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAQIWDPFHPKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC2(C1)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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